molecular formula C13H16INO2 B3089254 N-cyclopentyl-2-(4-iodophenoxy)acetamide CAS No. 1190536-04-9

N-cyclopentyl-2-(4-iodophenoxy)acetamide

Cat. No. B3089254
CAS RN: 1190536-04-9
M. Wt: 345.18 g/mol
InChI Key: CSKHVQWXUADJRD-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(4-iodophenoxy)acetamide, or CIPA, is a synthetic compound that has been used in a variety of laboratory and scientific research applications. CIPA is a member of the phenoxyacetamide family and is a precursor of several other compounds, including phenoxyacetamides, phenoxypropanamides, and phenoxybenzamides. CIPA is a white crystalline solid with a melting point of 118-119°C and a boiling point of 203-204°C. It is soluble in methanol, ethanol, acetone, and chloroform.

Scientific Research Applications

Environmental Science and Pharmacology Acetamide derivatives are noted for their presence in environmental samples and potential effects on ecosystems. Studies have focused on understanding the environmental fate, analytical detection methods, and biochemical transformations of these compounds, including their enantiomeric forms, which can have differing biological activities and environmental impacts (Wong, 2006; Igwegbe et al., 2021). The interaction of acetamide derivatives with environmental matrices, their degradation pathways, and the resultant by-products are of particular interest, especially in the context of water treatment and pollution mitigation strategies.

Medicinal Chemistry In medicinal chemistry, acetamide derivatives are investigated for their diverse pharmacological properties. Research encompasses the synthesis of novel acetamide-based compounds and evaluation of their therapeutic potential across a range of applications, including analgesic, anti-inflammatory, and antipyretic effects (Kennedy, 2001; Remy et al., 2006). These studies are crucial for identifying new drug candidates and understanding the mechanisms underlying their biological activities.

Toxicology and Safety The toxicological profiles of acetamide derivatives are also a critical area of investigation. Understanding the metabolic pathways, potential toxic metabolites, and their impacts on human health and the environment is essential for assessing the safety of these compounds (Zhao & Pickering, 2011; Marzullo, 2005). This information is vital for the development of safer pharmaceuticals and for regulatory purposes.

properties

IUPAC Name

N-cyclopentyl-2-(4-iodophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO2/c14-10-5-7-12(8-6-10)17-9-13(16)15-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKHVQWXUADJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)COC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(4-iodophenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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